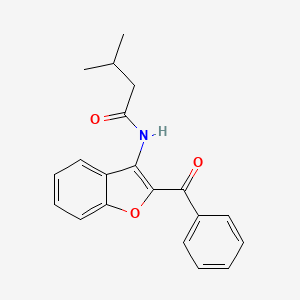

N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide

CAS No.:

Cat. No.: VC15539465

Molecular Formula: C20H19NO3

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19NO3 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide |

| Standard InChI | InChI=1S/C20H19NO3/c1-13(2)12-17(22)21-18-15-10-6-7-11-16(15)24-20(18)19(23)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,21,22) |

| Standard InChI Key | NRTPUTFCWPVQPD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |

Introduction

N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzofuran moiety linked to an amide functional group. The molecular formula of this compound is C19H17NO3, with a molecular weight of approximately 307.3 g/mol. Its structural components include a benzoyl group and a 3-methylbutanamide substituent, contributing to its distinct biological activity profile and potential therapeutic applications.

Synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide typically involves the reaction of 2-benzoylbenzofuran with butanoyl chloride in the presence of a base such as pyridine. This reaction is conducted under reflux conditions to ensure complete conversion of the starting materials into the desired product.

| Reagent | Role in Synthesis |

|---|---|

| 2-Benzoylbenzofuran | Starting material |

| Butanoyl chloride | Acylating agent |

| Pyridine | Base |

Biological Activities and Potential Applications

Research indicates that N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide exhibits promising biological activities, particularly as an anticonvulsant agent. Studies have shown its potential effectiveness in treating epilepsy by modulating neurotransmitter receptors or ion channels, thereby influencing neuronal excitability and seizure activity. Additionally, the compound may possess other pharmacological properties that warrant further investigation.

| Biological Activity | Mechanism of Action |

|---|---|

| Anticonvulsant activity | Modulation of neurotransmitter receptors or ion channels |

Structural Similarities and Comparisons

N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide shares structural similarities with several other compounds, particularly those containing benzofuran and amide functionalities. Some comparable compounds include:

| Compound Name | Unique Features |

|---|---|

| (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone | Contains an amino group; explored for antimicrobial properties. |

| N-(2-Chloro-1-benzofuran-3-yl)acetamide | Chlorine substituent; potential applications in anti-tuberculosis research. |

| (R)-N'-benzyl 2-acetamido-3-methylbutanamide | Exhibits anticonvulsant activity; structurally related to N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide |

Future Research Directions

Future research should focus on elucidating the detailed mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide, particularly its interactions with neurotransmitter receptors or ion channels. This understanding can guide further drug development efforts and potentially expand its therapeutic applications beyond anticonvulsant properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume